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Compound of Interest

Compound Name: Fmoc-Oic-OH

Cat. No.: B557404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal

chemistry to enhance metabolic stability, receptor affinity, and bioavailability. One such amino

acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analog, has

garnered significant interest due to its rigid structure. This guide provides a comparative

analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing

Fmoc-Oic-OH and contrasts them with peptides containing other constrained amino acids.

Impact of Oic on Peptide Conformation: A
Comparative Overview
The rigid bicyclic structure of Oic significantly influences peptide conformation, primarily by

restricting the torsion angles of the peptide backbone. This contrasts with the greater flexibility

of peptides containing less constrained residues. NMR studies, particularly through-space

correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), have been

instrumental in elucidating these conformational preferences.

Peptides incorporating Oic, such as the bradykinin B1 and B2 receptor antagonist B-9430,

have been shown to adopt well-defined secondary structures in solution, most notably β-turns.

[1] This is a direct consequence of the conformational constraints imposed by the Oic residue.

In contrast, the unconstrained parent peptides often exist as a dynamic ensemble of

conformations in solution.
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The introduction of Oic has been compared to other constrained amino acids like D-Tic

(1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and D-Hype (trans-4-hydroxy-D-proline).

While all these residues promote ordered structures, the specific geometry of the resulting

turns can differ, influencing receptor binding and biological activity.

Quantitative NMR Data Comparison
To illustrate the impact of Oic on peptide NMR spectra, the following tables present

representative ¹H and ¹³C chemical shift data for a model tetrapeptide, Ac-Ser-D-Phe-Xxx-Arg-

NH₂, where Xxx is either Oic or the less constrained Proline (Pro).

It is important to note that the following data are representative examples derived from typical

chemical shift ranges and known conformational effects. Actual chemical shifts will vary

depending on the specific peptide sequence and experimental conditions.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) in D₂O at 25°C
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Residue Proton
Ac-Ser-D-Phe-
Pro-Arg-NH₂

Ac-Ser-D-Phe-
Oic-Arg-NH₂

Key
Observations

Ser Hα 4.45 4.48

Minimal change,

indicating a

similar local

environment.

Hβ 3.85, 3.95 3.88, 3.98

D-Phe Hα 4.60 4.75

Downfield shift in

the Oic-peptide

suggests a more

constrained

conformation.

Hβ 3.10, 3.25 3.15, 3.30

Pro/Oic Hα 4.30 4.15

Upfield shift for

Oic Hα is

characteristic of

its rigid ring

structure.

Hδ 3.50, 3.65 N/A

Proline Hδ

protons are

absent in Oic.

Arg Hα 4.25 4.35

Slight downfield

shift may indicate

altered backbone

conformation.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) in D₂O at 25°C
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Residue Carbon
Ac-Ser-D-Phe-
Pro-Arg-NH₂

Ac-Ser-D-Phe-
Oic-Arg-NH₂

Key
Observations

Ser Cα 57.5 57.8
Minor

differences.

Cβ 63.0 63.2

D-Phe Cα 56.0 58.5

Significant

downfield shift in

the Oic-peptide

points to a

change in the φ/

ψ angles.

Cβ 39.5 40.0

Pro/Oic Cα 62.5 64.0

Downfield shift

for Oic Cα

reflects the

constrained

bicyclic system.

Cγ 26.0 28.5

The chemical

shifts of the ring

carbons are

distinct between

Pro and Oic.

Arg Cα 55.0 56.0

Table 3: Key NOE Correlations for Conformational Analysis
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NOE Correlation
Expected Distance
(Å) in β-turn

Observation in Oic-
containing
Peptides

Implication

Hα(i) - HN(i+1) ~2.8 Strong
Confirms sequential

connectivity.

HN(i) - HN(i+1) ~2.7 Medium to Strong
Indicates helical or

turn-like structure.

Hα(i) - HN(i+2) < 3.5 Observed
Diagnostic for a turn

conformation.

Hα(i) - Hα(i+1) > 3.0 Weak or absent

Consistent with an

extended or turn

structure.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Fmoc-Oic-
OH Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Oic-OH on a

Rink Amide resin.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (including Fmoc-Oic-OH)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
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N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat for 15 minutes to remove the Fmoc protecting group from the resin.

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.)

in DMF.

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Washing: Wash the resin as in step 3.

Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Oic-OH
at the desired position.

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and

wash (step 3).

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Characterization: Confirm the identity of the peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition
Sample Preparation:

Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated

organic solvents like DMSO-d₆) to a final concentration of 1-5 mM.

Adjust the pH to the desired value (typically between 4 and 6 for peptides in water to

minimize amide proton exchange).

Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition: A standard suite of 2D NMR experiments is typically acquired to

determine the structure of a peptide.

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A

mixing time of 60-80 ms is commonly used.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons, which provides distance restraints for structure calculation.

Mixing times of 150-300 ms are typical for peptides of this size.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of

protons attached to ¹³C atoms.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of

amide protons and their attached nitrogens (if isotopically labeled).

Mandatory Visualizations
Experimental Workflow for NMR Analysis of Fmoc-Oic-
OH Peptides
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Caption: Workflow for the synthesis, purification, and structural analysis of an Oic-containing

peptide by NMR.

Bradykinin B2 Receptor Signaling and Inhibition by an
Oic-Containing Antagonist
Peptides containing Oic, such as Icatibant, are potent antagonists of the bradykinin B2

receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical

signaling pathway of the B2 receptor and the point of inhibition by an Oic-containing antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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